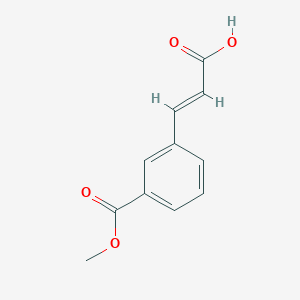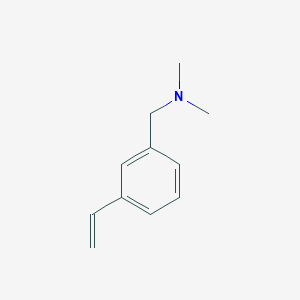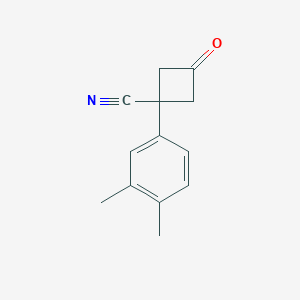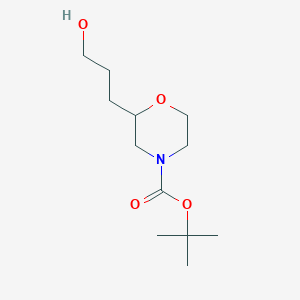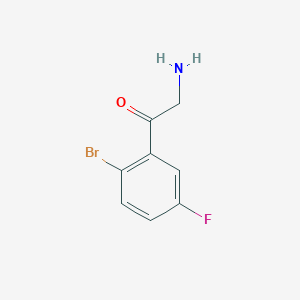
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is a specialized organoboron compound known for its unique chemical properties and applications. It is a potassium salt of a trifluoroborate, characterized by the presence of a difluorophenylcyclopropyl group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). The process is as follows:
Starting Material: The synthesis begins with the preparation of the boronic acid derivative, which is then subjected to fluorination.
Fluorination: Potassium bifluoride is used as a fluorinating agent to convert the boronic acid into the corresponding trifluoroborate salt.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems is common to maintain consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the phenylcyclopropyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium 2,4-difluorophenyltrifluoroborate
- Potassium 3,5-difluorophenyltrifluoroborate
Comparison:
- Uniqueness: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain cross-coupling reactions compared to its analogs.
- Reactivity: The difluoro substitution on the phenyl ring enhances its reactivity and stability, making it a preferred choice in specific synthetic applications.
Eigenschaften
Molekularformel |
C9H7BF5K |
|---|---|
Molekulargewicht |
260.06 g/mol |
IUPAC-Name |
potassium;(2,2-difluoro-3-phenylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1 |
InChI-Schlüssel |
ALSHDQKLSZXZAX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


